

The Role of RIPK2 Inhibition in Adaptive Immunity: A Technical Guide

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Compound of Interest		
Compound Name:	RIPK2-IN-2	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "RIPK2-IN-2" is not widely documented in publicly available scientific literature. Therefore, this guide will utilize GSK583, a well-characterized, potent, and selective RIPK2 inhibitor, as a representative molecule to explore the therapeutic potential of RIPK2 inhibition in the context of adaptive immunity. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other RIPK2 inhibitors.

Executive Summary

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical signaling node, primarily known for its role in the innate immune response downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1] However, emerging evidence points towards a significant, albeit debated, role for RIPK2 in modulating adaptive immunity.[2][3] This technical guide provides a comprehensive overview of RIPK2's involvement in adaptive immune responses and the effects of its inhibition by small molecules, with a focus on the representative inhibitor, GSK583. We will delve into the core signaling pathways, present quantitative data for key inhibitors, provide detailed experimental protocols for assessing inhibitor activity, and visualize complex biological processes using signaling pathway and workflow diagrams.

The Role of RIPK2 in Adaptive Immunity







RIPK2 is a multifaceted protein containing an N-terminal kinase domain and a C-terminal caspase activation and recruitment domain (CARD).[4] While its function in innate immunity is well-established, its influence on adaptive immunity is an area of active investigation. Studies have suggested that RIPK2 is involved in T-cell receptor (TCR) signaling, promoting the phosphorylation of BCL10 and subsequent activation of the NF-kB pathway, which is crucial for T-cell proliferation, differentiation, and cytokine production.[5] Some reports indicate that RIPK2-deficient mice show impaired T-cell-dependent responses in vivo.[5]

However, other studies have produced conflicting results, suggesting that RIPK2 is not essential for TCR signaling, T-helper cell differentiation, or cytotoxic T-lymphocyte responses. [6] More recent research indicates that RIPK2 may act as a T-cell intrinsic repressor of pathogenic T-helper 17 (Th17) cell differentiation under certain conditions.[7] The inhibition of RIPK2 has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by preventing inflammatory cytokine production.[8] This suggests that targeting RIPK2 could be a viable therapeutic strategy for T-cell-driven autoimmune diseases.

Quantitative Data for RIPK2 Inhibitors

The development of potent and selective RIPK2 inhibitors has been instrumental in elucidating its biological functions. Below is a summary of the in vitro and cellular activities of GSK583 and other notable RIPK2 inhibitors.



Inhibitor	Target	Assay Type	IC50/K_d_	Cell Type/Syste m	Reference
GSK583	RIPK2	Biochemical Kinase Assay	5 nM	Recombinant Human RIPK2	[8][9]
RIPK2	MDP- stimulated TNF-α production	8 nM	Primary Human Monocytes	[9]	
RIPK2	MDP- stimulated TNF-α production	237 nM	Human Whole Blood	[9]	_
RIPK2	MDP- stimulated IL- 6 production	200 nM	Not Specified	[9]	
WEHI-345	RIPK2	Biochemical Kinase Assay	130 nM	Recombinant Human RIPK2	[5][10]
RIPK2	Binding Affinity (K_d_)	46 nM	Recombinant Human RIPK2	[11]	
Ponatinib	RIPK2	Biochemical Kinase Assay	6.7 nM	Recombinant RIPK2	[12]
CSLP37	RIPK2	Biochemical Kinase Assay	16.3 nM	Recombinant RIPK2	[13][14]
RIPK2	NOD2 Cell Signaling Assay	26 nM	HEK293T cells	[15]	



Experimental Protocols Biochemical RIPK2 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency of a RIPK2 inhibitor using a fluorescence polarization (FP)-based binding assay.[9]

Materials:

- Full-length, tagged recombinant human RIPK2 protein
- Fluorescently labeled ATP-competitive ligand
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS
- Test inhibitor (e.g., GSK583) dissolved in 100% DMSO
- 384-well, low-volume microplates
- Fluorescence polarization plate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in 100% DMSO.
- Dispense 100 nL of the diluted inhibitor or DMSO (vehicle control) into the wells of the 384well plate.
- Prepare the RIPK2 enzyme solution in assay buffer at twice the final desired concentration.
- Add 5 μL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room temperature.
- Prepare the fluorescently labeled ligand solution in assay buffer at twice the final desired concentration (e.g., 5 nM).
- Add 5 μL of the fluorescent ligand solution to each well.



- Incubate the plate for at least 10 minutes at room temperature, protected from light.
- Read the fluorescence polarization on a compatible plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control
 and determine the IC50 value using a suitable data analysis software.

Cellular Assay: Inhibition of NOD2-Mediated Cytokine Production in Human Monocytes

This protocol outlines a method to assess the cellular activity of a RIPK2 inhibitor by measuring its effect on the production of TNF- α in primary human monocytes stimulated with a NOD2 ligand.[9]

Materials:

- Primary human peripheral blood mononuclear cells (PBMCs)
- Monocyte isolation kit
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Muramyl dipeptide (MDP), a NOD2 ligand
- Test inhibitor (e.g., GSK583) dissolved in DMSO
- 96-well cell culture plates
- Human TNF-α ELISA kit
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Isolate monocytes from human PBMCs according to the manufacturer's protocol.
- Seed the purified monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 2-4 hours.



- Prepare serial dilutions of the test inhibitor in cell culture medium.
- Pre-treat the cells with the diluted inhibitor or vehicle (DMSO) for 1 hour.
- Stimulate the cells with MDP at a final concentration of 10 μ g/mL for 18-24 hours.
- Collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.

T-Cell Proliferation Assay

This protocol describes a general method to evaluate the effect of a RIPK2 inhibitor on T-cell proliferation following TCR stimulation.

Materials:

- Isolated human or murine CD4+ or CD8+ T-cells
- · Anti-CD3 and anti-CD28 antibodies
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Complete RPMI-1640 medium
- Test inhibitor (e.g., GSK583)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

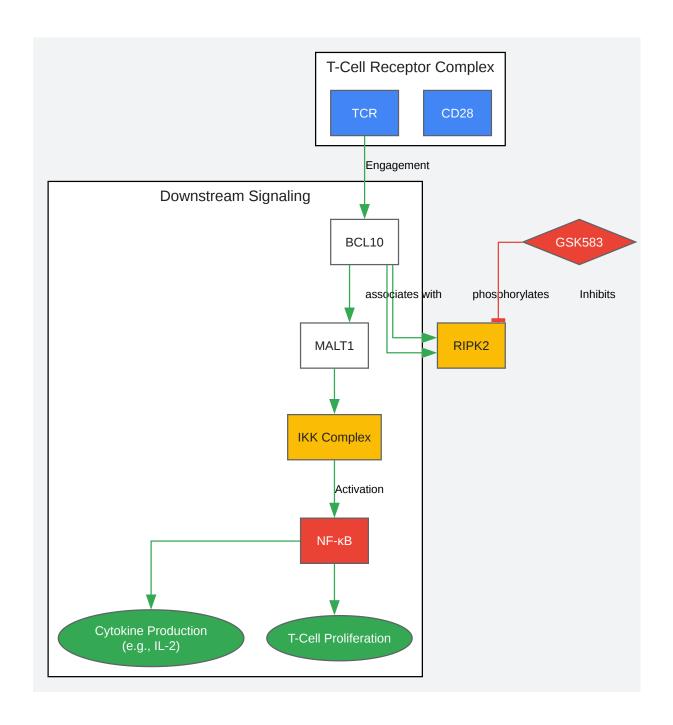
 Label the isolated T-cells with a cell proliferation dye according to the manufacturer's protocol.



- Coat the wells of a 96-well plate with anti-CD3 antibody.
- Wash the plate to remove unbound antibody.
- Resuspend the labeled T-cells in complete medium and add them to the coated wells.
- Add soluble anti-CD28 antibody to the wells.
- Add serial dilutions of the test inhibitor or vehicle control.
- Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
- Harvest the cells and analyze the dye dilution by flow cytometry to assess cell proliferation.
- Quantify the percentage of proliferated cells in the presence of different inhibitor concentrations.

Mandatory Visualizations RIPK2 Signaling Pathway in Adaptive Immunity



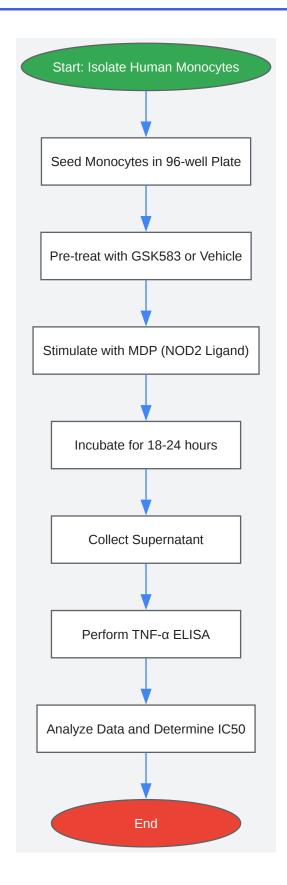


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Caption: RIPK2's role in TCR-mediated NF-кВ activation.

Experimental Workflow for Cellular RIPK2 Inhibition Assay



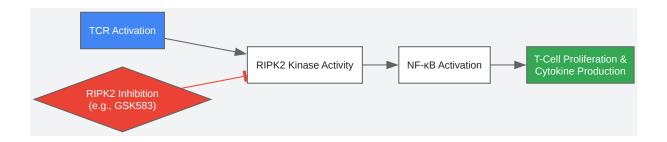


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Caption: Workflow for assessing RIPK2 inhibitor cellular activity.



Logical Relationship of RIPK2 Inhibition and T-Cell Response



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